molecular formula C11H22N6O B607590 Gal-021 CAS No. 1380341-99-0

Gal-021

Cat. No. B607590
M. Wt: 254.338
InChI Key: FJNLCHNQVJVCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09351972B2

Procedure details

A mixture of 2-chloro-N-(4,6-bis-(n-propylamino)-[1,3,5]triazine (XXXIV) (10.00 g, 43.53 mmol), N,O-dimethylhydroxylamine hydrochloride (8.49 g, 87.06 mmol) and NaOH (3.13 g, 78.35 mmol) in 1,4-dioxane (120 mL) and water (30 mL) was heated at 60° C. for 6 h, after which the volatiles were removed under reduced pressure. Saturated NaHCO3 solution (500 mL) was added to the residue and the mixture was extracted with EtOAc (3×200 mL). The combined organic extracts were washed with water (300 mL), then with a brine solution (300 mL) and dried over Na2SO4. The solvent was removed under reduced pressure and the resultant residue was filtered through silica gel using eluent CH2Cl2/EtOH (9/1 v/v) to yield N-(4,6-bis-n-propylamino[1,3,5]triazine-2-yl)-N,O-dimethyl-hydroxylamine (XXXV) (9.96 g, 90% yield).
Name
4,6-bis-(n-propylamino)-[1,3,5]triazine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.49 g
Type
reactant
Reaction Step One
Name
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]1[N:10]=[C:9]([NH:11][CH2:12][CH2:13][CH3:14])[N:8]=[CH:7][N:6]=1)[CH2:2][CH3:3].Cl.[CH3:16][NH:17][O:18][CH3:19].[OH-].[Na+]>O1CCOCC1.O>[CH2:1]([NH:4][C:5]1[N:10]=[C:9]([NH:11][CH2:12][CH2:13][CH3:14])[N:8]=[C:7]([N:17]([CH3:16])[O:18][CH3:19])[N:6]=1)[CH2:2][CH3:3] |f:1.2,3.4|

Inputs

Step One
Name
4,6-bis-(n-propylamino)-[1,3,5]triazine
Quantity
10 g
Type
reactant
Smiles
C(CC)NC1=NC=NC(=N1)NCCC
Name
Quantity
8.49 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
3.13 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which the volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
Saturated NaHCO3 solution (500 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (3×200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a brine solution (300 mL) and dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the resultant residue was filtered through silica gel using eluent CH2Cl2/EtOH (9/1 v/v)

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC1=NC(=NC(=N1)NCCC)N(OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.96 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.